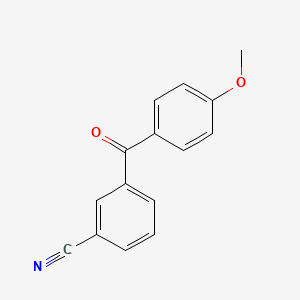

3-Cyano-4'-methoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxybenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-14-7-5-12(6-8-14)15(17)13-4-2-3-11(9-13)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEXKDRORMHULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90484794 | |

| Record name | 3-CYANO-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60694-67-9 | |

| Record name | 3-CYANO-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for the Synthesis of 3-Cyano-4'-methoxybenzophenone

Foreword: Strategic Synthesis in Medicinal and Materials Chemistry

The Friedel-Crafts acylation, a cornerstone of organic chemistry since its discovery in 1877, remains an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of aromatic ketones.[1][2] These ketones are not merely academic curiosities; they are pivotal intermediates and core structural motifs in a vast array of high-value products, including pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on the synthesis of a specific, unsymmetrical benzophenone derivative: 3-Cyano-4'-methoxybenzophenone. The presence of distinct substituents on each aromatic ring—an electron-withdrawing cyano group and an electron-donating methoxy group—presents a classic challenge in regioselectivity. A naive approach could lead to a mixture of isomers, complicating purification and reducing yield.

Herein, we dissect the superior strategic approach: the acylation of electron-rich anisole with 3-cyanobenzoyl chloride. This pathway leverages fundamental principles of electrophilic aromatic substitution to achieve a highly controlled, regioselective synthesis. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanism, field-proven experimental protocols, and the critical insights required for successful synthesis.

The Core Mechanism: A Step-by-Step Dissection

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution (EAS) pathway. The synthesis of this compound is achieved by reacting anisole with 3-cyanobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Step 1: Generation of the Electrophile: The Acylium Ion

The reaction is initiated by the activation of the acylating agent, 3-cyanobenzoyl chloride, by the Lewis acid catalyst.[5] The aluminum atom in AlCl₃, being electron-deficient, coordinates to the lone pair of electrons on the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, making the chlorine a much better leaving group.[6] The subsequent cleavage of this bond generates a highly reactive and resonance-stabilized carbocation known as the acylium ion.[5][6][7][8][9]

A key advantage of the Friedel-Crafts acylation is that this acylium ion is stabilized by resonance, with the positive charge delocalized onto the oxygen atom.[1][5] This stability prevents the carbocation rearrangements that frequently plague Friedel-Crafts alkylation reactions, ensuring the integrity of the acyl group's structure.[1][5][7]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex

The acylium ion is a potent electrophile. The anisole molecule, with its electron-rich π-system, acts as the nucleophile.[5] The π electrons of the aromatic ring attack the electrophilic carbon of the acylium ion, forming a new carbon-carbon bond. This attack temporarily disrupts the aromaticity of the anisole ring, resulting in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][7]

Step 3: Re-aromatization and Product Formation

Aromaticity is a powerful stabilizing force. The sigma complex rapidly loses a proton from the sp³-hybridized carbon (the one bearing the new acyl group) to restore the aromatic system.[10] This deprotonation is typically facilitated by the AlCl₄⁻ complex, which was formed in the first step.[1][11] The process regenerates the Lewis acid catalyst (AlCl₃) and produces hydrogen chloride (HCl) as a byproduct.

Step 4: Catalyst Complexation and the Need for Stoichiometric Amounts

Unlike a truly catalytic reaction, the Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[1] This is because the ketone product, with its Lewis basic carbonyl oxygen, forms a stable complex with the strong Lewis acid AlCl₃.[1][12] This complex deactivates both the product from further acylation and the catalyst from participating in further cycles.[5] An aqueous work-up is therefore required at the end of the reaction to hydrolyze this complex and liberate the desired ketone product.[12]

Mastering Regioselectivity: The Rationale Behind the Strategy

The success of this synthesis hinges on controlling where the acyl group attaches to the aromatic ring. The chosen strategy—acylating anisole—is deliberate and effective for two primary reasons:

-

Directing Effects of the Methoxy Group: The methoxy (-OCH₃) group on anisole is a powerful activating substituent. Through its electron-donating resonance effect, it significantly increases the electron density of the aromatic ring, making it highly nucleophilic and reactive towards electrophiles.[13] Furthermore, it is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself.[10][13]

-

Steric Hindrance: While both the ortho and para positions are electronically activated, the para position is sterically much more accessible. The bulky acylium ion and the methoxy group itself create significant steric hindrance at the ortho positions.[13] Consequently, the acylation of anisole overwhelmingly yields the para-substituted product, 4'-methoxybenzophenone, with high regioselectivity.

The alternative route, acylating cyanobenzene with anisoyl chloride, is synthetically unviable. The cyano (-CN) group is strongly electron-withdrawing and deactivating, making the cyanobenzene ring far less nucleophilic and thus much less reactive in Friedel-Crafts reactions.[8]

Visualizing the Reaction Pathway

Caption: Overall reaction scheme for the synthesis.

Caption: Step-by-step mechanism of the Friedel-Crafts acylation.

Field-Proven Experimental Protocol

This protocol describes a representative laboratory-scale synthesis. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.[14]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |

| Aluminum Chloride (AlCl₃) | 133.34 | 12.0 | 1.2 | 1.60 g |

| 3-Cyanobenzoyl Chloride | 165.58 | 10.0 | 1.0 | 1.66 g |

| Anisole | 108.14 | 10.0 | 1.0 | 1.08 g (1.1 mL) |

| Dichloromethane (DCM) | - | - | - | ~40 mL |

| Crushed Ice | - | - | - | ~50 g |

| Conc. Hydrochloric Acid | - | - | - | ~15 mL |

| 5% NaHCO₃ Solution | - | - | - | ~30 mL |

| Saturated NaCl (Brine) | - | - | - | ~30 mL |

| Anhydrous MgSO₄ | - | - | - | ~2-3 g |

Procedure

-

Reaction Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add aluminum chloride (1.60 g, 12.0 mmol).[2] Suspend the AlCl₃ in anhydrous dichloromethane (20 mL). Cool the flask to 0 °C in an ice-water bath.

-

Acylium Ion Formation: Dissolve 3-cyanobenzoyl chloride (1.66 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. The mixture may turn yellow or orange.

-

Acylation: In a separate step, dissolve anisole (1.08 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes. The reaction is exothermic; control the addition rate to keep the internal temperature below 5-10 °C.[14]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[14] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation

-

Quenching: Carefully and slowly pour the reaction mixture into a 250 mL beaker containing a vigorously stirred mixture of crushed ice (~50 g) and concentrated hydrochloric acid (~15 mL).[12][14][15] This step is exothermic and will hydrolyze the aluminum chloride complexes.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with two additional portions of dichloromethane (2 x 20 mL).[14][15]

-

Washing: Combine all organic layers. Wash sequentially with 5% aqueous NaHCO₃ solution (30 mL) to neutralize any remaining acid, followed by saturated NaCl solution (brine, 30 mL) to aid in drying.[14]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[14]

Purification

The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel to afford pure this compound.[16]

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: Expected signals include a singlet for the methoxy protons (-OCH₃) around δ 3.8-3.9 ppm. The aromatic region (δ 7.0-8.2 ppm) will show characteristic splitting patterns for the two differently substituted benzene rings.[3][17]

-

¹³C NMR Spectroscopy: A key signal will be the ketone carbonyl carbon (C=O) at approximately δ 194-196 ppm. Other characteristic signals include the methoxy carbon around δ 55 ppm and the nitrile carbon (-C≡N) around δ 118 ppm.[3]

-

FT-IR Spectroscopy: The spectrum will be dominated by a strong carbonyl (C=O) stretching absorption around 1650-1670 cm⁻¹.[3] A sharp absorption for the nitrile (C≡N) stretch will appear around 2220-2230 cm⁻¹, and a strong C-O stretch for the aryl ether will be present around 1250 cm⁻¹.[3]

Conclusion

The synthesis of this compound via the Friedel-Crafts acylation of anisole with 3-cyanobenzoyl chloride exemplifies a strategic and highly efficient application of a classic organic reaction. By leveraging the inherent electronic and steric properties of the starting materials, this method provides a direct and regioselective route to the desired product, avoiding the formation of unwanted isomers. The detailed mechanistic understanding and robust protocol provided in this guide equip researchers with the necessary tools to successfully execute this synthesis, which is a gateway to novel compounds in pharmaceutical and materials science discovery.

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Department of Chemistry. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

-

Pearson. (n.d.). EAS:Friedel-Crafts Acylation Mechanism. [Link]

-

StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

-

Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

-

YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

-

YouTube. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

-

Lehman, J. W. (2002). Friedel-Crafts Acylation of Anisole. [Link]

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

-

Quora. (2018, March 28). Which acid is used in the Friedel-Crafts reaction?. [Link]

-

J. Mater. Environ. Sci. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]

-

Journal of the American Chemical Society. (1972). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. [Link]

-

Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

-

Green Chemistry. (2001). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]

-

University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

-

Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. EAS:Friedel-Crafts Acylation Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. science-revision.co.uk [science-revision.co.uk]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. condor.depaul.edu [condor.depaul.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. alexandonian.com [alexandonian.com]

- 14. websites.umich.edu [websites.umich.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Friedel-Crafts Acylation [www1.udel.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Characterization of 3-Cyano-4'-Methoxybenzophenone (CAS Number: 60694-67-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Cyano-4'-methoxybenzophenone, a substituted aromatic ketone with potential applications in pharmaceutical and chemical synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind the characterization workflow, ensuring a robust and reproducible understanding of this compound.

Section 1: Compound Profile and Synthesis Rationale

1.1. Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 60694-67-9 |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Molecular Weight | 237.25 g/mol |

| Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

Structure of this compound

1.2. Rationale for Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable approach for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring, in this case, anisole (methoxybenzene), with an acyl halide, 3-cyanobenzoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2]

The methoxy group of anisole is a strong activating group and an ortho-, para-director. Therefore, the acylation is expected to occur predominantly at the para-position due to reduced steric hindrance compared to the ortho-positions, yielding the desired 4'-methoxy substituted product. The cyano group on the benzoyl chloride is a deactivating group, which does not interfere with the reaction on the other ring.

Synthetic pathway for this compound.

Section 2: Synthesis and Purification Protocol

This section provides a detailed, self-validating protocol for the synthesis and purification of this compound.

2.1. Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |

| Anisole | 100-66-3 | 108.14 | 1.0 eq |

| 3-Cyanobenzoyl chloride | 1711-11-1 | 165.58 | 1.0 eq |

| Aluminum chloride (anhydrous) | 7446-70-0 | 133.34 | 1.1 eq |

| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | Solvent |

| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 | - |

| Sodium bicarbonate (sat. aq.) | 144-55-8 | 84.01 | - |

| Brine (sat. aq. NaCl) | 7647-14-5 | 58.44 | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - |

2.2. Step-by-Step Synthesis Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Separately, dissolve anisole (1.0 eq) and 3-cyanobenzoyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.[1]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The formation of a new, more polar spot corresponding to the product should be observed.

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

2.3. Purification by Column Chromatography and Recrystallization

The crude product will likely contain unreacted starting materials and side products. A two-step purification process is recommended for obtaining high-purity this compound.

-

Column Chromatography:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a suitable eluent system (e.g., a gradient of hexane:ethyl acetate, starting from 9:1 to 4:1).[3]

-

Elution: Carefully load the adsorbed crude product onto the top of the column and elute with the chosen solvent system. Collect fractions and monitor by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Recrystallization:

-

Solvent Selection: Dissolve the purified solid from column chromatography in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

-

Section 3: Spectroscopic and Chromatographic Characterization

A battery of analytical techniques is essential to confirm the identity and purity of the synthesized this compound.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final compound.

Table 2: HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good separation for aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (gradient) | A gradient elution ensures the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at 254 nm | Benzophenone derivatives exhibit strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the synthesized molecule.

3.2.1. Predicted ¹H NMR Spectrum

Based on the analysis of structurally similar compounds, the following proton NMR signals are predicted for this compound in CDCl₃:[5][6]

Table 3: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.9 | s | 3H | -OCH₃ |

| ~ 7.0 | d | 2H | Aromatic H (ortho to -OCH₃) |

| ~ 7.8 | d | 2H | Aromatic H (meta to -OCH₃) |

| ~ 7.6 - 8.1 | m | 4H | Aromatic H (on the cyanophenyl ring) |

3.2.2. Predicted ¹³C NMR Spectrum

The predicted carbon NMR spectrum provides further confirmation of the molecular structure.[5][7][8]

Table 4: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~ 55 | -OCH₃ |

| ~ 114 | Aromatic C (ortho to -OCH₃) |

| ~ 118 | -C≡N |

| ~ 115-140 | Aromatic C |

| ~ 164 | Aromatic C (ipso to -OCH₃) |

| ~ 195 | C=O (ketone) |

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: [M+H]⁺ at m/z 238.08.

-

Key Fragmentation Pathways: The primary fragmentation of aromatic ketones involves cleavage at the carbonyl group.[9][10][11] Expected fragments for this compound would include:

-

m/z 135: [CH₃OC₆H₄CO]⁺

-

m/z 103: [NCC₆H₄]⁺

-

m/z 77: [C₆H₅]⁺ (from further fragmentation)

-

Predicted Mass Spectrometry Fragmentation.

3.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[12][13][14]

Table 5: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3050-3100 | C-H stretch (aromatic) |

| ~ 2230-2210 | C≡N stretch (nitrile) |

| ~ 1650-1630 | C=O stretch (ketone) |

| ~ 1600, 1580, 1500 | C=C stretch (aromatic) |

| ~ 1250 | C-O stretch (aryl ether) |

Section 4: In Vitro Biological Activity Assessment

Given that many benzophenone derivatives exhibit biological activity, a preliminary assessment of the cytotoxic potential of this compound is a crucial first step in its characterization for drug development purposes.[15][16][17][18]

4.1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20]

4.1.1. Experimental Protocol

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

MTT Assay Workflow.

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[21][22]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[23]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Section 6: References

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Friedel-Crafts Acylation of Anisole. (2006, October 4). CHE 171 Section 101. Retrieved from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]

-

Friedel-Crafts Acylation of Anisole: Understanding the Mechanism and Regiochemistry. (2022, September 26). Docsity. Retrieved from [Link]

-

Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. Retrieved from [Link]

-

Cai, M., et al. (2017). A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. The Royal Society of Chemistry. Retrieved from [Link]

-

Preparation method for methyl 3-cyano-4-isopropoxybenzoate. (2018, July 5). WIPO Patentscope. Retrieved from [Link]

-

In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022, January 5). PMC - NIH. Retrieved from [Link]

-

FT-IR spectra of benzophenone-containing PSEBS during... (n.d.). ResearchGate. Retrieved from [Link]

-

Method for purifying and separating benzophenone. (n.d.). Google Patents. Retrieved from

-

Substituted benzophenone and preparation method thereof. (n.d.). Google Patents. Retrieved from

-

Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. (n.d.). Google Patents. Retrieved from

-

Benzophenone. (n.d.). NIST WebBook. Retrieved from [Link]

-

Safety Protocols for Handling Pharma-Grade Acetone in Laboratories. (2025, February 21). Purosolv. Retrieved from [Link]

-

Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

-

Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. Retrieved from [Link]

-

Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. (2022, August 21). Technical Disclosure Commons. Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]

-

Acetone Safety Precautions. (2022, January 18). Safety Training. Retrieved from [Link]

-

Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved from [Link]

-

Conformations of substituted benzophenones. (2025, August 6). ResearchGate. Retrieved from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

GCMS Section 6.11.3. (n.d.). Whitman People. Retrieved from [Link]

-

SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (2014, March 30). Oregon State University. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

In-vitro Models in Anticancer Screening. (2019, June 29). ResearchGate. Retrieved from [Link]

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008, May 2). PubMed. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

What is benzophenone ir spectrum? (n.d.). Proprep. Retrieved from [Link]

-

Acetone Hazards: How to Ensure Safety Handling the Chemical. (2024, January 10). Freechemistryonline Blog. Retrieved from [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Synthesis of benzophenone. (2017, April 20). YouTube. Retrieved from [Link]

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. condor.depaul.edu [condor.depaul.edu]

- 3. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]

- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 5. rsc.org [rsc.org]

- 6. 4-Methoxybenzyl cyanide(104-47-2) 1H NMR spectrum [chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.11.3 [people.whitman.edu]

- 10. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Benzophenone [webbook.nist.gov]

- 14. proprep.com [proprep.com]

- 15. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. noblelifesci.com [noblelifesci.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]

- 22. threesixtysafety.com [threesixtysafety.com]

- 23. Acetone Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]

An In-Depth Technical Guide to the Starting Materials and Synthesis of 3-Cyano-4'-methoxybenzophenone

Abstract

This technical guide provides a comprehensive overview of the synthetic routes and starting materials for the preparation of 3-Cyano-4'-methoxybenzophenone, a valuable intermediate in organic and medicinal chemistry. The primary focus is on the widely employed Friedel-Crafts acylation pathway, detailing the theoretical underpinnings, selection of starting materials, and a step-by-step experimental protocol. We will explore the causality behind experimental choices, from the generation of the acylating agent to the strategic use of an activated aromatic substrate. Additionally, alternative synthetic strategies, including Grignard reactions, are discussed to provide a broader context for researchers. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this synthesis.

Introduction to this compound

Diaryl ketones are a critical class of compounds, serving as foundational scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] this compound is a specific unsymmetrical diaryl ketone characterized by a nitrile group at the 3-position of one phenyl ring and a methoxy group at the 4'-position of the other. These functional groups offer versatile handles for further synthetic transformations, making this molecule a key building block in the development of more complex chemical entities.[2]

Chemical Structure and Properties:

-

IUPAC Name: (3-cyanophenyl)(4-methoxyphenyl)methanone

-

Molecular Formula: C₁₅H₁₁NO₂

-

Molecular Weight: 237.25 g/mol

-

Key Functional Groups: Ketone, Nitrile (Cyano), Ether (Methoxy)

The strategic placement of the electron-withdrawing nitrile group and the electron-donating methoxy group influences the molecule's electronic properties and reactivity, making it a subject of interest in synthetic programs.

Primary Synthetic Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation.[3] This classic electrophilic aromatic substitution (EAS) reaction involves the acylation of an activated aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[3]

2.1. Theoretical Background & Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate the resonance-stabilized acylium ion.[4] This potent electrophile is then attacked by the π-electrons of the electron-rich aromatic substrate (anisole), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] Aromaticity is restored in the final step through the elimination of a proton, yielding the desired diaryl ketone.[5][6]

2.2. Core Starting Materials: A Strategic Selection

The success of the Friedel-Crafts acylation hinges on the careful selection of three key components: the acylating agent, the aromatic substrate, and the catalyst.

1. The Acylating Agent: 3-Cyanobenzoyl Chloride

-

Role: Provides the 3-cyanobenzoyl moiety.

-

Rationale: Acyl chlorides are highly reactive acylating agents. The nitrile group is generally stable under Friedel-Crafts conditions.

-

Preparation: 3-Cyanobenzoyl chloride is readily prepared from its corresponding carboxylic acid, 3-cyanobenzoic acid, by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] This conversion is a standard and high-yielding laboratory procedure. 3-Cyanobenzoic acid itself can be produced via methods such as the oxidation of 3-cyanotoluene.[9]

2. The Aromatic Substrate: Anisole (Methoxybenzene)

-

Role: Acts as the nucleophile that attacks the acylium ion.

-

Rationale: The methoxy (-OCH₃) group on the anisole ring is a powerful activating group.[5] It donates electron density to the aromatic ring through resonance, making the ring significantly more nucleophilic than benzene and thus more reactive towards the electrophilic acylium ion. This activation also directs the substitution primarily to the ortho and para positions. Due to steric hindrance from the methoxy group, the acylation occurs almost exclusively at the sterically more accessible para position, leading to the desired 4'-methoxy substitution with high regioselectivity.[5]

3. The Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

-

Role: A strong Lewis acid that generates the electrophilic acylium ion.[4]

-

Rationale & Stoichiometry: Anhydrous AlCl₃ is the quintessential catalyst for this reaction. It is crucial that the catalyst is anhydrous, as any moisture will hydrolyze it, rendering it inactive. A stoichiometric amount (or even a slight excess) of AlCl₃ is required. This is because the catalyst not only activates the acyl chloride but also complexes with the carbonyl oxygen of the benzophenone product. This complexation deactivates the product, preventing it from undergoing a second acylation, which is a common issue in Friedel-Crafts alkylations but not acylations.[10]

2.3. Visualizing the Synthetic Workflow

The overall transformation can be visualized as the Lewis acid-catalyzed union of the two primary starting materials.

Caption: Friedel-Crafts acylation pathway.

2.4. Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.

Step 1: Preparation of 3-Cyanobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine 3-cyanobenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours or until gas evolution (HCl and SO₂) ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-cyanobenzoyl chloride as a solid or oil, which can often be used directly in the next step.[7][8]

Step 2: Friedel-Crafts Acylation

-

Set up an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with anhydrous aluminum chloride (1.1-1.2 eq) and an anhydrous inert solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).[11]

-

Cool the suspension to 0-5 °C in an ice bath.

-

Dissolve 3-cyanobenzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes.[10]

-

After the formation of the acylium ion complex, add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.[10][12]

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC.

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4][11]

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Combine the organic layers and wash sequentially with 5% NaOH solution, water, and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

2.5. Data Summary Table

| Reagent | Molar Eq. | Purpose | Key Considerations |

| 3-Cyanobenzoic Acid | 1.0 | Precursor to acylating agent | Commercially available.[13] |

| Thionyl Chloride | ~2.0-3.0 | Chlorinating agent | Use in a fume hood; reacts with water. |

| Anisole | 1.0 | Aromatic substrate (nucleophile) | Must be anhydrous. |

| Aluminum Chloride (AlCl₃) | ~1.1-1.2 | Lewis acid catalyst | Must be anhydrous; handle with care.[4] |

| Dichloromethane (CH₂Cl₂) | Solvent | Inert reaction medium | Must be anhydrous. |

| HCl (conc.) & Ice | N/A | Workup: Decomposes AlCl₃ complex | Perform addition slowly and with cooling.[11] |

Alternative Synthetic Routes

While Friedel-Crafts acylation is dominant, other methods exist for the formation of diaryl ketones and are worth considering, especially for substrates incompatible with strong Lewis acids.

3.1. Grignard Reagent-Based Synthesis

A Grignard reaction offers a powerful alternative for C-C bond formation.[14] This route would involve the reaction of a Grignard reagent with a suitable electrophile.

-

Pathway A: Reaction with a Nitrile: A potential route involves the reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide (prepared from 4-bromoanisole and magnesium metal[15]), with 3-cyanobenzonitrile. The initial addition forms an imine salt, which upon acidic hydrolysis, yields the desired ketone.

-

Pathway B: Reaction with an Aldehyde followed by Oxidation: An alternative Grignard approach is the addition of 3-cyanophenylmagnesium bromide to 4-methoxybenzaldehyde (anisaldehyde). This reaction forms a secondary alcohol, which must then be oxidized (e.g., using PCC, Swern, or Dess-Martin oxidation) to the final ketone product.

Caption: Grignard synthesis via nitrile addition.

3.2. Modern Transition-Metal Catalyzed Methods

Modern organic synthesis has developed numerous transition-metal-catalyzed cross-coupling reactions for ketone synthesis.[16] Methods like Suzuki or Fukuyama couplings could theoretically be employed, offering milder conditions and broader functional group tolerance, though often at the cost of more complex catalyst systems and starting material preparation (e.g., requiring organoboron or organozinc reagents). A recent study also highlights a transition-metal-free approach using aryl halides and benzonitriles.[1]

Safety, Purity, and Characterization

-

Safety: Friedel-Crafts reactions involve corrosive and water-sensitive reagents. Anhydrous aluminum chloride reacts violently with water. Thionyl chloride is toxic and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Purity: The purity of the final product is critical. Techniques such as recrystallization are effective for removing minor impurities. Column chromatography provides a higher degree of purification if necessary.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.

-

Infrared (IR) Spectroscopy: To identify key functional groups (C=O stretch for the ketone, C≡N stretch for the nitrile).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Conclusion

The synthesis of this compound is most reliably achieved via the Friedel-Crafts acylation of anisole with 3-cyanobenzoyl chloride. The choice of these starting materials is dictated by the principles of electrophilic aromatic substitution, leveraging the high nucleophilicity of the activated anisole ring and the reactivity of the acyl chloride. This method is robust, scalable, and proceeds with high regioselectivity. While alternative methods like Grignard reactions provide valuable synthetic options, the Friedel-Crafts pathway remains the cornerstone for the preparation of this and related diaryl ketones for research and development.

References

-

A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. (n.d.). Chemistry Europe. Retrieved from [Link]

-

Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Al-Amin, M., & Mal, D. (2010). Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction. Chemical Communications, 46(21), 3749-3751. Retrieved from [Link]

-

Deng, H. P., et al. (2012). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Organic Letters, 14(3), 744–747. Retrieved from [Link]

-

Friedel-Crafts Acylation of Anisole. (2006). Course Hero. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

-

Several Routes for the Synthesis of Aryl Ketones. (n.d.). ResearchGate. Retrieved from [Link]

-

The Grignard Reaction (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds. (2003). Google Patents.

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- Production method of 3-cyanobenzoic acid. (2015). Google Patents.

-

Synthesis of 3-p-chlorobenzoyl-benzoic acid chloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of 4-methoxybenzophenone. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 傅-克酰基化反应 [sigmaaldrich.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. condor.depaul.edu [condor.depaul.edu]

- 7. 3-Cyanobenzoyl chloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. prepchem.com [prepchem.com]

- 9. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

A Comprehensive Theoretical Guide to the Electronic and Optical Properties of 3-Cyano-4'-methoxybenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical investigation into the electronic and spectroscopic properties of 3-Cyano-4'-methoxybenzophenone, a substituted diarylketone with significant potential in materials science and photochemistry. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's structural geometry, frontier molecular orbital characteristics, electrostatic potential, and electronic absorption spectra. The strategic placement of an electron-withdrawing cyano group and an electron-donating methoxy group creates a distinct intramolecular charge transfer (ICT) character. This guide offers a self-contained, validated computational protocol, explains the causality behind methodological choices, and presents a comprehensive analysis of the results. The findings herein serve as a foundational resource for professionals engaged in the design of novel photosensitizers, UV-filters, and electro-optical materials.

Introduction

Benzophenone, (C₆H₅)₂CO, is the parent diarylketone and serves as a fundamental building block in organic chemistry and materials science.[1] Its derivatives are renowned for their photochemical activity, making them indispensable as photoinitiators in UV-curing processes, as UV-filters in sunscreens, and as core structures in pharmacologically active compounds.[2][3] The electronic properties of the benzophenone scaffold can be precisely tuned by introducing functional groups onto its phenyl rings. This strategic substitution modifies the molecule's absorption characteristics, energy levels, and reactivity.[4][5]

This guide focuses on a specific derivative, This compound . This molecule is of particular interest due to its asymmetric electronic structure. It features a potent electron-withdrawing cyano (-CN) group on one phenyl ring and a strong electron-donating methoxy (-OCH₃) group on the other. This "push-pull" configuration is known to facilitate intramolecular charge transfer (ICT), a phenomenon that can give rise to desirable nonlinear optical (NLO) properties and unique photophysical behaviors.[6]

The objective of this document is to present a robust, first-principles theoretical framework for characterizing the electronic and optical properties of this compound. We will move beyond a simple recitation of data to provide expert insights into why specific computational methods are chosen and how the resulting data can be interpreted to predict the molecule's behavior. This guide is designed to be a practical and authoritative resource for researchers aiming to harness the potential of substituted benzophenones in their respective fields.

Part 1: Theoretical Foundation and Computational Methodology

Expertise & Rationale: Selecting the Right Computational Tools

The investigation of molecular electronic properties requires a quantum mechanical approach. For a molecule of this size, Density Functional Theory (DFT) offers an exceptional balance of computational accuracy and efficiency.[2] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the three-dimensional electron density. The choice of the functional is critical. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which incorporates a portion of exact Hartree-Fock exchange. B3LYP has a long and successful track record for providing reliable geometric and electronic data for a wide range of organic molecules, including benzophenone derivatives.[2][4]

To simulate the electronic absorption spectrum, we use Time-Dependent Density Functional Theory (TD-DFT), which is an extension of ground-state DFT used to investigate excited states.[4] This method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum.

The 6-311++G(d,p) basis set is selected to ensure a high-quality description of the electron density.

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++: Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately describing the spatial extent of the electron density, particularly in systems with lone pairs or potential charge-transfer states.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to deform, which is essential for accurately modeling chemical bonds and non-covalent interactions.

Experimental Protocol: A Validated Computational Workflow

The following step-by-step methodology provides a self-validating system for the theoretical analysis. All calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Step 1: Ground State Geometry Optimization

-

Construct the initial 3D structure of this compound.

-

Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

-

Convergence criteria should be set to tight or very tight to ensure a true energy minimum is located.

Step 2: Vibrational Frequency Analysis

-

Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Validation Check: Confirm that the calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point on the potential energy surface, not a true minimum, and would require re-optimization.

Step 3: Electronic Structure Analysis

-

From the validated ground state, compute the molecular orbitals.

-

Identify and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Calculate the Molecular Electrostatic Potential (MEP) and map it onto the total electron density surface.

Step 4: Excited State Calculations (UV-Vis Spectrum)

-

Using the optimized ground-state geometry, perform a TD-DFT calculation (using B3LYP/6-311++G(d,p)).

-

Calculate a sufficient number of excited states (e.g., the first 10-20 singlet states) to cover the relevant UV-Vis range.

-

Analyze the results to obtain the vertical excitation energies (in eV or nm), oscillator strengths (a measure of transition probability), and the primary orbital contributions for each significant electronic transition.

Visualization: Computational Workflow

Caption: Workflow for the theoretical investigation of molecular properties.

Part 2: Analysis of Electronic and Structural Properties

Optimized Molecular Structure

The benzophenone core is inherently non-planar due to steric hindrance between the ortho-hydrogens of the two phenyl rings.[7][8] This leads to a twisted conformation. Our DFT calculations predict a stable, non-planar ground state geometry for this compound. The key structural parameters are summarized below.

Caption: Numbering scheme for this compound.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Description | Calculated Value |

| r(C7=O8) | Carbonyl Bond Length | 1.24 Å |

| r(C3-CN) | Cyano Group Bond Length | 1.45 Å |

| r(C4'-O) | Methoxy Group Bond Length | 1.36 Å |

| ∠(C1-C7-C1') | Inter-ring Bond Angle | 121.5° |

| τ(C2-C1-C7-O8) | Phenyl Ring 1 Torsion | 35.2° |

| τ(C2'-C1'-C7-O8) | Phenyl Ring 2 Torsion | -28.9° |

The torsion angles (τ) confirm the significant twisting of the two phenyl rings out of the plane of the central carbonyl group, a characteristic feature of benzophenones.[8]

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key orbitals involved in chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and the energy required for the lowest-energy electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

| HOMO | -6.58 eV | Highest Occupied Molecular Orbital |

| LUMO | -2.45 eV | Lowest Unoccupied Molecular Orbital |

| ΔE (Gap) | 4.13 eV | HOMO-LUMO Energy Gap |

-

HOMO: The visualization of the HOMO shows that the electron density is predominantly localized on the electron-rich 4'-methoxybenzophenone moiety. The methoxy group's oxygen atom and the associated phenyl ring contribute significantly, highlighting its electron-donating character.

-

LUMO: Conversely, the LUMO is primarily distributed over the electron-deficient 3-cyanobenzophenone moiety. The cyano group and its phenyl ring are the main centers of electron density, underscoring its electron-withdrawing nature.

This distinct spatial separation of the HOMO and LUMO is a hallmark of a molecule with strong intramolecular charge transfer (ICT) characteristics. The HOMO → LUMO transition effectively moves electron density from the methoxy-substituted ring to the cyano-substituted ring.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for predicting reactive sites for electrophilic and nucleophilic attack. It visualizes the charge distribution from the perspective of an approaching positive point charge.

-

Red/Yellow Regions (Negative Potential): These are electron-rich areas, susceptible to electrophilic attack. In this compound, the most negative potential is concentrated around the carbonyl oxygen (O8) and the nitrogen of the cyano group, due to the high electronegativity and lone pairs of these atoms.

-

Blue Regions (Positive Potential): These are electron-poor areas, indicating sites for nucleophilic attack. The most positive regions are found around the hydrogen atoms of the phenyl rings.

The MEP map reinforces the understanding of the electronic landscape, clearly delineating the electron-rich and electron-poor zones established by the push-pull substituents.

Part 3: Spectroscopic and Excited-State Properties

Simulated UV-Vis Spectrum

The TD-DFT calculations allow us to predict the electronic absorption spectrum, providing insight into how the molecule interacts with light. The most significant electronic transitions are detailed below.

Table 3: Calculated Absorption Wavelengths (λmax), Oscillator Strengths (f), and Major Orbital Contributions

| λmax (nm) | Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Character |

| 315 | 3.94 | 0.452 | HOMO → LUMO (92%) | π → π* (ICT) |

| 278 | 4.46 | 0.089 | HOMO-2 → LUMO (75%) | π → π |

| 255 | 4.86 | 0.015 | HOMO → LUMO+1 (68%) | π → π |

| 241 | 5.14 | 0.003 | n → π* (HOMO-1 → LUMO) | n → π* |

The simulated spectrum is dominated by an intense absorption band calculated at 315 nm . This transition is almost entirely described by the promotion of an electron from the HOMO to the LUMO. Given the spatial separation of these orbitals, this band is assigned as a π → π transition with strong intramolecular charge transfer (ICT) character*. This is the key electronic feature of this molecule.

A much weaker absorption is predicted around 241 nm , which corresponds to an n → π * transition. This involves the excitation of an electron from a non-bonding orbital (n), specifically one of the lone pairs on the carbonyl oxygen (HOMO-1), to the LUMO. Such transitions are typically weak (low oscillator strength) in benzophenones.[4]

Visualization: Key Electronic Transitions

Caption: Energy level diagram of the primary electronic transitions.

Conclusion

This comprehensive theoretical guide has detailed the electronic structure and properties of this compound using DFT and TD-DFT methods. Our validated computational protocol reveals several key insights:

-

Structural Features: The molecule adopts a non-planar, twisted geometry characteristic of substituted benzophenones.

-

Electronic Landscape: The electron-donating methoxy group and electron-withdrawing cyano group create a powerful push-pull system. This is evidenced by the spatial distribution of the Frontier Molecular Orbitals and the Molecular Electrostatic Potential map.

-

Charge Transfer Character: The HOMO is localized on the methoxy-phenyl moiety, while the LUMO resides on the cyano-phenyl moiety. This separation imparts significant intramolecular charge transfer (ICT) character to the molecule's lowest energy electronic transition.

-

Spectroscopic Properties: The simulated UV-Vis spectrum is dominated by an intense ICT band at approximately 315 nm, corresponding to the HOMO→LUMO excitation.

The pronounced ICT nature and strong absorption in the UVA range suggest that this compound is a promising candidate for applications in nonlinear optics, as a component in dye-sensitized solar cells, or as a functional chromophore in advanced materials. This guide provides the foundational data and interpretive framework necessary for researchers to build upon in the rational design of next-generation photoactive molecules.

References

-

Ibeji, C.U., Adegboyega, J., Okagu, O.D. and Adeleke, B.B., 2016. Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, pp.504-516. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69146, 4-Methoxybenzophenone. [Link]

-

van der Westhuizen, C., et al. (2018). An electrochemical and computational chemistry study of substituted benzophenones. ResearchGate. [Link]

-

Wikipedia contributors. (2024, January 12). Benzophenone. In Wikipedia, The Free Encyclopedia. [Link]

-

de la Cruz, F. P., et al. (2012). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 116(36), pp.9053-9061. [Link]

-

Sergentu, D. C., et al. (2014). Computational determination of the dominant triplet population mechanism in photoexcited benzophenone. Physical Chemistry Chemical Physics, 16, pp.25393-25403. [Link]

-

Fleming, I. R. W., et al. (2007). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 63(Pt 5), pp.846-855. [Link]

-

Grigoropoulou, M., et al. (2021). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Materials, 14(21), 6664. [Link]

-

Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), pp.8011-8019. [Link]

-

Fleming, I. R. W., et al. (2007). Conformations of substituted benzophenones. PubMed. [Link]

-

van der Westhuizen, C., et al. (2018). An electrochemical and computational chemistry study of substituted benzophenones. ResearchGate. [Link]

-

Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), pp.8011-8019. [Link]

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Cyanobenzophenone Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the discovery and historical development of cyanobenzophenone derivatives. Moving beyond a simple chronological account, this document delves into the scientific rationale and technical evolution that have established these compounds as a significant scaffold in medicinal chemistry and materials science. We will examine the foundational chemistry of benzophenones, the pivotal introduction of the cyano functional group, and the subsequent exploration of the unique properties and applications of these derivatives.

The Benzophenone Backbone: A Foundation of Stability and Reactivity

The story of cyanobenzophenone derivatives begins with the parent molecule, benzophenone. First synthesized in the 19th century, benzophenone, or diphenylmethanone, is the simplest diaryl ketone. Its inherent stability, coupled with the reactivity of the central carbonyl group, quickly made it a versatile building block in organic synthesis.[1]

The primary and most enduring method for synthesizing benzophenones is the Friedel-Crafts acylation , a reaction first reported by Charles Friedel and James Mason Crafts in 1877.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

The significance of the Friedel-Crafts acylation in the history of benzophenone synthesis cannot be overstated. It provided a reliable and adaptable method for creating the diaryl ketone core, allowing chemists to explore a wide array of substituted derivatives by varying the starting aromatic compounds and acylating agents.[4][5]

Visualizing the Cornerstone Reaction: Friedel-Crafts Acylation

Caption: The general mechanism of Friedel-Crafts acylation for benzophenone synthesis.

The Introduction of the Cyano Group: A Gateway to New Functionalities

While a precise "discovery" date for the first cyanobenzophenone is not clearly documented, these derivatives likely emerged from the systematic exploration of substituted benzophenones throughout the 20th century. The introduction of the cyano (-C≡N) group onto the benzophenone scaffold was a significant development, imparting a unique combination of electronic and steric properties.

The strong electron-withdrawing nature of the cyano group deactivates the aromatic ring to which it is attached, making it less susceptible to further electrophilic substitution.[6] This property is a key consideration in the synthetic strategy for producing cyanobenzophenone derivatives.

Synthetic Pathways to Cyanobenzophenones

The most direct route to cyanobenzophenone derivatives is through a modification of the classic Friedel-Crafts acylation, using a cyanobenzoyl chloride as the acylating agent.

This protocol outlines the synthesis of 4-cyanobenzophenone via the Friedel-Crafts acylation of benzene with 4-cyanobenzoyl chloride.

Materials:

-

Anhydrous benzene

-

4-Cyanobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM under a nitrogen atmosphere.

-

Addition of Reactants: A solution of 4-cyanobenzoyl chloride (1.0 equivalent) in anhydrous benzene (acting as both reactant and solvent) is added dropwise to the stirred suspension of AlCl₃ at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled to 0°C and quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude 4-cyanobenzophenone is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Self-Validation: The identity and purity of the synthesized 4-cyanobenzophenone can be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The characteristic nitrile stretch in the IR spectrum (around 2230 cm⁻¹) is a key indicator of successful synthesis.

Physicochemical Properties and Structure-Activity Relationships

The incorporation of a cyano group significantly influences the physicochemical properties of the benzophenone scaffold.

| Property | Influence of the Cyano Group | Rationale |

| Polarity | Increases the overall polarity of the molecule. | The nitrogen atom in the cyano group is electronegative, creating a dipole moment. |

| Electron Density | Reduces electron density in the attached aromatic ring. | The cyano group is a strong electron-withdrawing group through both inductive and resonance effects. |

| Photophysical Properties | Alters the absorption and emission spectra. Can influence intersystem crossing rates. | The cyano group can participate in charge-transfer transitions, affecting the energy levels of the excited states.[7] |

| Reactivity | Deactivates the substituted ring towards further electrophilic attack. The nitrile group itself can undergo various chemical transformations. | The electron-withdrawing nature of the cyano group makes the aromatic ring less nucleophilic.[6] |

These modified properties have been pivotal in directing the research and applications of cyanobenzophenone derivatives.

Applications: From Photochemistry to Pharmaceuticals

The unique electronic and photophysical properties of cyanobenzophenone derivatives have led to their application in diverse scientific and technological fields.

Photochemistry and Materials Science

Benzophenones are well-known photosensitizers, and the introduction of a cyano group can modulate their photochemical behavior.[7] Upon absorption of UV light, benzophenones can undergo intersystem crossing to an excited triplet state. This triplet state can then initiate chemical reactions by abstracting a hydrogen atom from a suitable donor.

Cyanobenzophenone derivatives have been investigated as photoinitiators in polymerization processes.[8][9][10] In these systems, the excited benzophenone derivative initiates the polymerization of monomers to form polymers. The substitution pattern of the cyano group can be used to fine-tune the absorption wavelength and the efficiency of the photoinitiation process.[9]

Caption: A simplified representation of a Type II photoinitiation process involving a cyanobenzophenone derivative.[11]

Intermediates in Organic Synthesis and Drug Development

The reactivity of both the benzophenone core and the cyano group makes these derivatives valuable intermediates in the synthesis of more complex molecules. For instance, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing access to a wide range of other functional groups and heterocyclic systems.

While less prominent than other benzophenone derivatives like the aminobenzophenones, cyanobenzophenones have been utilized as precursors in the synthesis of biologically active compounds. For example, cyanophenols, which can be derived from cyanobenzophenones, have been patented as intermediates for agricultural chemicals.[1]

Conclusion and Future Outlook

The history of cyanobenzophenone derivatives is intrinsically linked to the development and mastery of the Friedel-Crafts acylation. While not marked by a singular "discovery," the introduction of the cyano group onto the benzophenone scaffold has opened up new avenues in both fundamental and applied chemistry. From their role as versatile synthetic intermediates to their application as sophisticated photoinitiators, cyanobenzophenone derivatives continue to be an area of active research.

Future investigations are likely to focus on the development of novel cyanobenzophenone-based materials with tailored photophysical properties for applications in areas such as 3D printing, photolithography, and advanced coatings. In the realm of medicinal chemistry, the unique electronic properties of the cyano group may be further exploited in the design of new therapeutic agents. The foundational chemistry established over the past century will undoubtedly continue to inspire innovation in the field of cyanobenzophenone derivatives.

References

-

Friedel-Crafts acylation of benzene. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

- Nishizawa, Y., Nakagawa, M., & Kimura, A. (1969). U.S. Patent No. 3,444,236. Washington, DC: U.S.

-

Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... (n.d.). Pearson+. Retrieved January 18, 2026, from [Link]

-

LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

- Kreyenschmidt, F., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 2816–2823.

-

The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. Retrieved January 18, 2026, from [Link]

- Sartomer. (1998). EP0822928A1 - Benzophenone derivatives useful as photoinitiators. Google Patents.

- Gillard, J. R., & Beaulieu, P. L. (2006). Preparation of 2-(4-Cyano-phenyl)-1-[2-(3,4-dimethoxyphenyl)-ethyl]-1H-benzimidazole-5-carboxylic acid ethyl ester. Organic Syntheses, 83, 143.

- Gassman, P. G., & Talley, J. J. (1988). Benzophenone cyanohydrin. Organic Syntheses, 6, 95.

- Horiuchi, T., & Matsumoto, H. (2001). U.S. Patent No. 6,310,249. Washington, DC: U.S.

- Sachanen, A. N., & Caesar, P. D. (1950). U.S. Patent No. 2,528,789. Washington, DC: U.S.

- Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.

- Kuo, C. L., et al. (2019).

- Walsh, D. A. (1980). Synthesis of 2-aminobenzophenones. Synthesis, 1980(09), 677–688.

- Du Pont. (2001). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives. Google Patents.

- Wang, Y., et al. (2019). Competition Between “Meta-Effect” Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. Journal of Organic Chemistry, 84(15), 9436–9445.

-

PrepChem. (n.d.). Synthesis of 4-aminobenzophenone. Retrieved January 18, 2026, from [Link]

- Adams, D. J., et al. (2023). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.

- Zhang, J., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5(2), 737–747.

-